molecular formula C7H16ClNO2 B1465233 Methyl 4-amino-4-methylpentanoate hydrochloride CAS No. 1311317-14-2

Methyl 4-amino-4-methylpentanoate hydrochloride

Cat. No.: B1465233
CAS No.: 1311317-14-2
M. Wt: 181.66 g/mol
InChI Key: LPENIJURBSQBAA-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-methylpentanoate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-amino-4-methylpentanoate hydrochloride, a derivative of 4-amino-4-methylpentanoic acid, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C7H16ClN
  • Molecular Weight : 151.66 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Cytotoxicity and Anticancer Potential
  • Neuroprotective Effects

Antimicrobial Activity

Recent studies have demonstrated that derivatives of methyl 4-amino-4-methylpentanoate exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.

CompoundMIC (µg/mL)Activity Type
Methyl 4-amino-4-methylpentanoate25Antibacterial
Ethambutol1.56Antitubercular
Rifampicin0.78Antitubercular

In a study assessing the anti-tubercular activity against Mycobacterium tuberculosis, methyl 4-amino-4-methylpentanoate showed promising results with an MIC value indicating moderate effectiveness against resistant strains .

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated selective cytotoxicity against cancer cells while exhibiting low toxicity to normal cells.

Cell LineIC50 (µM)Remarks
HeLa (Cervical Cancer)15.5Moderate cytotoxicity
MCF-7 (Breast Cancer)20.0Significant inhibition

In vitro studies revealed that this compound inhibited cell proliferation in HeLa and MCF-7 cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of methyl 4-amino-4-methylpentanoate have been investigated in models of neurodegeneration. The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study focused on synthesizing various derivatives of methyl 4-amino-4-methylpentanoate to assess their antibacterial properties against Staphylococcus aureus. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Assessment : Research conducted on the cytotoxic effects of the compound on cancer cell lines demonstrated that it could induce apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Neuroprotection Study : In an experimental model of Alzheimer’s disease, methyl 4-amino-4-methylpentanoate showed a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals, suggesting its neuroprotective capabilities .

Properties

IUPAC Name

methyl 4-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPENIJURBSQBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-14-2
Record name methyl 4-amino-4-methylpentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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